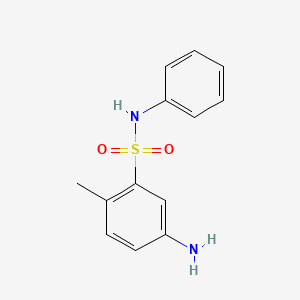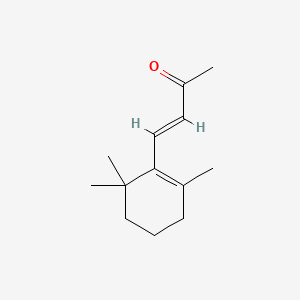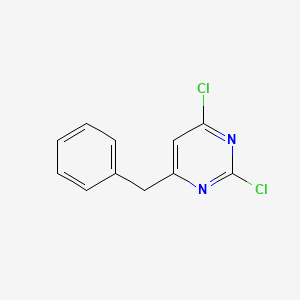
8-Keto-berberine
Descripción general
Descripción
8-Ceto-berberina: es un derivado no natural de la berberina, específicamente una protoberberina 11, 12-oxigenada derivada de la protoberberina 9, 10-oxigenada natural . La berberina en sí es un alcaloide isoquinoleína que se encuentra en varias plantas como el agracejo, la sello de oro y el cúrcuma de árbol
Mecanismo De Acción
El mecanismo de acción de 8-Ceto-berberina no se comprende completamente, pero es probable que implique vías similares a la berberina. Se sabe que la berberina activa la vía de la proteína quinasa activada por AMP (AMPK), que juega un papel crucial en la regulación del metabolismo de la glucosa y los lípidos . También interactúa con varios objetivos moleculares, incluidas enzimas y receptores involucrados en los procesos metabólicos .
Análisis Bioquímico
Cellular Effects
Berberine, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It can reduce inflammation, lower blood sugar levels, improve gut health, and help protect the heart
Molecular Mechanism
The molecular mechanism of action of 8-Keto-berberine is not well-understood. Berberine, a related compound, works in various ways in different tissues and organ systems. A primary mechanism of action is through the AMPK (AMP-activated protein kinase) pathway . Berberine improves the body’s ability to metabolize glucose (sugar) for energy, which is the main reason it’s helpful for people with type 2 diabetes or metabolic syndrome . The AMPK pathway also reduces cell proliferation and cell growth, which helps explain berberine’s weight loss, anti-cancer, and anti-inflammatory effects
Dosage Effects in Animal Models
Berberine has shown remarkable memory-improving activities with multiple mechanisms in multiple memory defects animal models when the dose was 5–260 mg/kg
Metabolic Pathways
Berberine has been shown to regulate the whole-body metabolic response including digestive, circulatory, immune, endocrine, and motor systems through various signaling pathways
Transport and Distribution
Berberine is virtually insoluble in water and has low intestinal absorption which means it has poor bioavailability
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-Ceto-berberina implica la oxidación de derivados de berberina. Las condiciones de reacción y los reactivos específicos utilizados para esta transformación no están ampliamente documentados, pero generalmente implica el uso de agentes oxidantes fuertes en condiciones controladas para introducir el grupo cetona en la posición 8 .
Métodos de producción industrial: Los métodos de producción industrial para 8-Ceto-berberina no están bien documentados en la literatura. dada su derivación de la berberina, es probable que las técnicas de extracción y purificación similares utilizadas para la berberina puedan adaptarse para 8-Ceto-berberina. Esto implicaría la extracción de berberina de fuentes vegetales seguida de modificación química para introducir el grupo cetona.
Análisis De Reacciones Químicas
Tipos de reacciones: 8-Ceto-berberina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Introducción del grupo cetona en la posición 8.
Reducción: Posible reducción del grupo cetona de vuelta a un grupo hidroxilo.
Sustitución: Posibles reacciones de sustitución en varias posiciones del anillo de isoquinoleína.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Diversos nucleófilos en condiciones ácidas o básicas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción de 8-Ceto-berberina produciría un derivado hidroxilado, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en el anillo de isoquinoleína.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como precursor para la síntesis de otras moléculas complejas.
- Se estudia por sus propiedades químicas y reactividad únicas.
Biología:
- Investigado por sus posibles actividades biológicas, incluidos los efectos antimicrobianos y antiinflamatorios .
Medicina:
- Posibles aplicaciones terapéuticas debido a su similitud estructural con la berberina, que es conocida por sus beneficios antidiabéticos, anticancerígenos y cardiovasculares .
Industria:
- Podría utilizarse en el desarrollo de nuevos productos farmacéuticos o como intermedio químico en varios procesos industriales.
Comparación Con Compuestos Similares
Compuestos similares:
Berberina: El compuesto original, conocido por su amplia gama de actividades biológicas.
Dihidroberberina: Un derivado hidrogenado con mejor biodisponibilidad.
Oxiberberina: Una forma oxidada con interacciones de unión mejoradas.
Singularidad de 8-Ceto-berberina: 8-Ceto-berberina es única debido a la presencia del grupo cetona en la posición 8, lo que puede conferir propiedades químicas y biológicas distintas en comparación con su compuesto original y otros derivados. Esta modificación estructural podría potencialmente mejorar su reactividad y eficacia en diversas aplicaciones.
Propiedades
IUPAC Name |
18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-16-4-3-12-14(19(16)24-2)8-15-13-9-18-17(25-10-26-18)7-11(13)5-6-21(15)20(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATKZQUZLDDMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N3CCC4=CC5=C(C=C4C3=C2)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)



![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)


![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)
![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)



